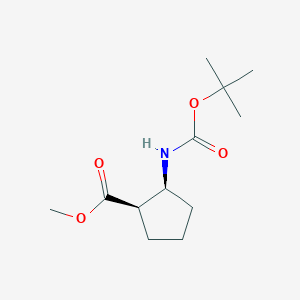

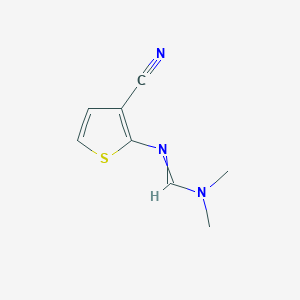

![molecular formula C11H13N3O3S B11726563 2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B11726563.png)

2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine ist eine Verbindung, die zur Klasse der Oxadiazole gehört, heterocyclischen Verbindungen, die ein Sauerstoff- und zwei Stickstoffatome in einem fünfgliedrigen Ring enthalten. Die Phenylsulfonylgruppe, die an den Oxadiazolring gebunden ist, verleiht der Verbindung einzigartige chemische Eigenschaften, was sie in verschiedenen Forschungsbereichen interessant macht.

Vorbereitungsmethoden

Die Synthese von 2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine umfasst typischerweise die folgenden Schritte:

Bildung des Oxadiazolrings: Der Oxadiazolring kann durch Cyclisierungsreaktionen synthetisiert werden, an denen Hydrazide und Carbonsäuren oder deren Derivate beteiligt sind.

Einführung der Phenylsulfonylgruppe: Die Phenylsulfonylgruppe kann durch Sulfonierungsreaktionen mit Reagenzien wie Phenylsulfonylchlorid eingeführt werden.

Anlagerung der Ethanamingruppe: Die Ethanamingruppe kann durch nucleophile Substitutionsreaktionen angebracht werden.

Industrielle Produktionsverfahren können die Optimierung dieser Schritte beinhalten, um die Ausbeute und Reinheit zu erhöhen, wobei Katalysatoren und spezielle Reaktionsbedingungen eingesetzt werden, um die Effizienz zu steigern.

Analyse Chemischer Reaktionen

2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Ethanamingruppe durch andere Nucleophile ersetzt werden kann.

Kupplungsreaktionen: Die Phenylsulfonylgruppe kann an Kupplungsreaktionen teilnehmen, wie z. B. der Suzuki-Miyaura-Kupplung, um neue Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel, Katalysatoren sowie bestimmte Temperatur- und Druckbedingungen. Die gebildeten Hauptprodukte hängen von der Art der Reaktion und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung von heterocyclischen Verbindungen.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.

Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der Behandlung von Krankheiten, an denen oxidativer Stress und Entzündungen beteiligt sind.

Industrie: Die Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Phenylsulfonylgruppe kann mit Enzymen und Proteinen interagieren und deren Aktivität möglicherweise hemmen. Der Oxadiazolring kann an Redoxreaktionen teilnehmen, die zelluläre Prozesse beeinflussen, die mit oxidativem Stress zusammenhängen. Die Ethanamingruppe kann mit Rezeptoren und Transportern interagieren und die Neurotransmission und zelluläre Signalwege beeinflussen.

Wirkmechanismus

The mechanism of action of 2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can participate in redox reactions, affecting cellular processes related to oxidative stress. The ethanamine group can interact with receptors and transporters, influencing neurotransmission and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Phenylsulfonylacetophenon: Eine weitere Verbindung mit einer Phenylsulfonylgruppe, die in der organischen Synthese und medizinischen Chemie eingesetzt wird.

Oxadiazolderivate: Verbindungen mit ähnlichen Oxadiazolringen, die auf ihre vielfältigen biologischen Aktivitäten untersucht werden.

Sulfonierte Amine: Verbindungen mit Sulfonylgruppen, die an Amine gebunden sind, die in verschiedenen chemischen und biologischen Anwendungen eingesetzt werden.

Die Einzigartigkeit von this compound liegt in der Kombination der Phenylsulfonylgruppe, des Oxadiazolrings und der Ethanamingruppe, die zusammen distinkte chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C11H13N3O3S |

|---|---|

Molekulargewicht |

267.31 g/mol |

IUPAC-Name |

2-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine |

InChI |

InChI=1S/C11H13N3O3S/c12-7-6-11-13-10(14-17-11)8-18(15,16)9-4-2-1-3-5-9/h1-5H,6-8,12H2 |

InChI-Schlüssel |

BYALZGYDLBQBCV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)

![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)

![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B11726502.png)

![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)

![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)

![2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11726534.png)

![2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole](/img/structure/B11726540.png)

![4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11726547.png)